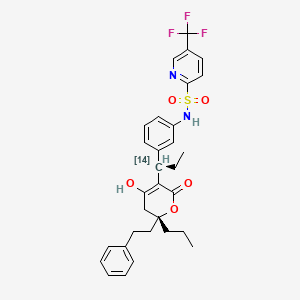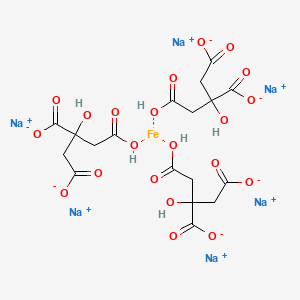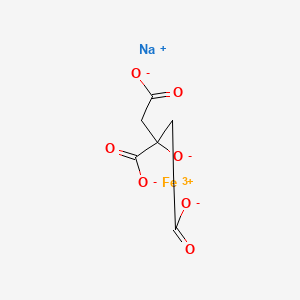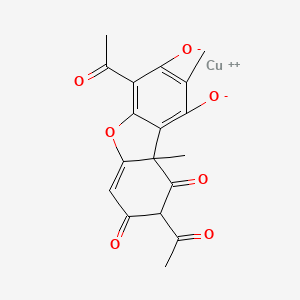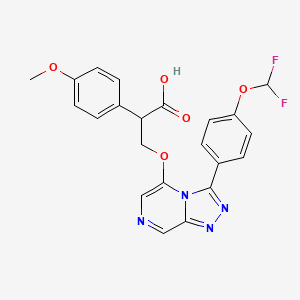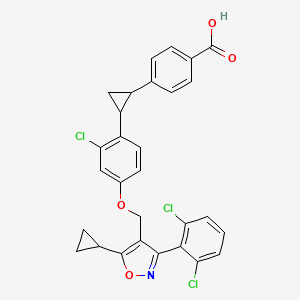
PX-102 (trans-isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PMID30259754-Compound-Px-102, also known as PX20606, is a synthetic agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. PX-102 has shown potential in treating various metabolic and liver diseases due to its ability to modulate these metabolic pathways .
Méthodes De Préparation
The synthesis of PX-102 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
PX-102 undergoes several types of chemical reactions, including:
Oxidation: PX-102 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PX-102, leading to different reduced forms.
Substitution: PX-102 can undergo substitution reactions where specific atoms or groups are replaced with others, altering its chemical properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
PX-102 has a wide range of scientific research applications, including:
Chemistry: PX-102 is used as a tool compound to study the FXR pathway and its role in metabolic regulation.
Biology: Researchers use PX-102 to investigate the biological effects of FXR activation, including its impact on gene expression and cellular metabolism.
Medicine: PX-102 is being explored as a potential therapeutic agent for treating metabolic disorders, liver diseases, and cardiovascular diseases.
Industry: PX-102’s ability to modulate lipid and glucose metabolism makes it a candidate for developing new drugs and treatments for metabolic diseases
Mécanisme D'action
PX-102 exerts its effects by binding to and activating the farnesoid X receptor (FXR). Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs). This binding initiates the transcription of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR by PX-102 also leads to the modulation of various signaling pathways, including the PI3K/AKT pathway, which plays a role in cell survival and metabolism .
Comparaison Avec Des Composés Similaires
PX-102 is similar to other FXR agonists, such as obeticholic acid and GW4064. PX-102 has unique properties that distinguish it from these compounds:
Obeticholic Acid: While both PX-102 and obeticholic acid activate FXR, PX-102 has shown different pharmacokinetic properties and a distinct safety profile.
GW4064: PX-102 and GW4064 share structural similarities, but PX-102 has improved aqueous solubility and membrane permeability, making it more suitable for certain applications
Propriétés
IUPAC Name |
4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

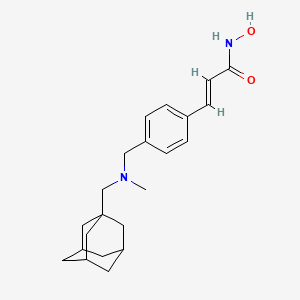
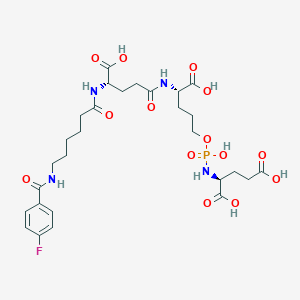

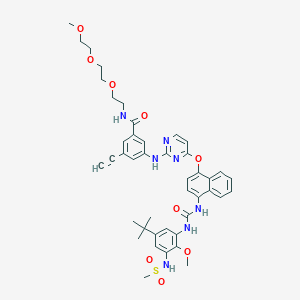


![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)

